molecular formula C4H7BrN2O B12369702 6-Bromo-1,3-diazinan-4-one

6-Bromo-1,3-diazinan-4-one

Cat. No.: B12369702
M. Wt: 179.02 g/mol
InChI Key: YWGUHIBAENJQMJ-UHFFFAOYSA-N
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Description

6-Bromo-1,3-diazinan-4-one is a heterocyclic organic compound that contains a bromine atom attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3-diazinan-4-one typically involves the bromination of a diazinane precursor. One common method is the reaction of 1,3-diazinan-4-one with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom, yielding 1,3-diazinan-4-one.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: 1,3-diazinan-4-one.

    Substitution: Various substituted diazinane derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,3-diazinan-4-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the diazinane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one: Another brominated heterocyclic compound with potential biological activities.

    6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A compound with anticancer, antiangiogenic, and antioxidant properties.

Uniqueness

6-Bromo-1,3-diazinan-4-one is unique due to its specific diazinane ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C4H7BrN2O

Molecular Weight

179.02 g/mol

IUPAC Name

6-bromo-1,3-diazinan-4-one

InChI

InChI=1S/C4H7BrN2O/c5-3-1-4(8)7-2-6-3/h3,6H,1-2H2,(H,7,8)

InChI Key

YWGUHIBAENJQMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NCNC1=O)Br

Origin of Product

United States

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